molecular formula C13H25NO3 B1307634 Caproyl sarcosine CAS No. 2671-91-2

Caproyl sarcosine

Cat. No. B1307634
CAS RN: 2671-91-2
M. Wt: 243.34 g/mol
InChI Key: LERPQJNGDVCXSI-UHFFFAOYSA-N
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Description

Caproyl sarcosine, also known as N-decanoyl sarcosine, is a derivative of sarcosine . It is an amide comprising a fatty acyl residue and sarcosine .


Synthesis Analysis

While specific synthesis methods for Caproyl sarcosine were not found, a related compound, N-lauroyl sarcosinate, has been synthesized using sodium N-lauroyl sarcosinate (Ls) and Cu ions . Another method involves amidocarbonylation, a process that uses homogeneous and heterogeneous palladium catalysts .


Molecular Structure Analysis

Caproyl sarcosine has a molecular formula of C13H25NO3 . Its average mass is 243.342 Da and its monoisotopic mass is 243.183441 Da .


Physical And Chemical Properties Analysis

Caproyl sarcosine has unique physical and chemical properties. It is characterized by low toxicity, dermatology softness, hydrolysis resistance, high efficiency in hard water, and fast biodegradability .

Scientific Research Applications

Biomedical Applications

Caproyl sarcosine has potential uses in the biomedical field due to its surfactant properties. It can be used in the formation of biomaterials and nanosized particles . These materials are crucial for developing drug-delivery vehicles that can transport therapeutic agents directly to the site of action, minimizing side effects and improving efficacy .

Environmental Remediation

In environmental science, caproyl sarcosine can be utilized to create organoclays . These organoclays have applications in the remediation of polluted water. They can absorb and remove contaminants from water bodies, making them an essential tool for environmental cleanup efforts .

Nanocomposite Materials

The surfactant nature of caproyl sarcosine allows it to interact with various materials to form nanocomposites . These nanocomposites can have enhanced mechanical, thermal, and electrical properties, making them suitable for a wide range of industrial applications .

Protein Assays

Caproyl sarcosine can enhance the resonance light scattering (RLS) intensity when combined with proteins. This property is beneficial for developing high-sensitivity protein assays, which are critical in clinical diagnosis and biochemical analysis. The method is simple, sensitive, and suitable for practical bioassay applications .

Drug Delivery Systems

Due to its ability to form micelles and encapsulate drugs, caproyl sarcosine is being explored as a component of drug delivery systems. These systems can potentially improve the solubility and stability of drugs, especially those that are poorly water-soluble .

Antibacterial Applications

The surfactant properties of caproyl sarcosine can be harnessed to create materials with antibacterial properties . These materials can be used in medical devices, coatings, and textiles to prevent bacterial growth and infections .

Future Directions

The interaction between zwitterionic and amino acid surfactants, such as Caproyl sarcosine, is a promising area of research. These interactions can lead to superior surface activity and the formation of micelle-like aggregates, which can help carry other small molecules, such as drugs, through the skin . This could contribute to the design of complex surfactants .

Mechanism of Action

Target of Action

Caproyl sarcosine, also known as N-decanoyl-N-methylglycine, is a derivative of sarcosine . Sarcosine, also known as N-methylglycine, is a metabolite of glycine . Therefore, the primary targets of caproyl sarcosine are likely to be the same as those of sarcosine.

Mode of Action

Sarcosine is an intermediate in the metabolism of choline to glycine . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . Therefore, caproyl sarcosine might interact with these enzymes and affect their activity.

Biochemical Pathways

Sarcosine, the parent compound of caproyl sarcosine, is involved in the glycine synthesis and degradation pathway . It is an intermediate and byproduct in this pathway . Therefore, caproyl sarcosine might affect this pathway and its downstream effects.

Pharmacokinetics

For instance, N-Lauroyl sarcosine, a similar compound, is known to be a biodegradable anionic surfactant . It is readily metabolized by humans to sarcosine and corresponding fatty acids . Therefore, caproyl sarcosine might have similar properties.

Result of Action

For instance, sarcosine has been shown to up-regulate the expression of genes involved in cell cycle progression . Therefore, caproyl sarcosine might have similar effects.

Action Environment

For instance, the action of N-Lauroyl sarcosine, a similar compound, is known to be concentration, time, and temperature dependent . Therefore, caproyl sarcosine might be influenced by similar environmental factors.

properties

IUPAC Name

2-[decanoyl(methyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17/h3-11H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERPQJNGDVCXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181211
Record name Caproyl sarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caproyl sarcosine

CAS RN

2671-91-2
Record name Caproyl sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002671912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caproyl sarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAPROYL SARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVG45J8Q00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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